molecular formula C15H16ClN5O3S B4788703 N~4~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4788703
M. Wt: 381.8 g/mol
InChI Key: MTCUAIGCOAIYDG-UHFFFAOYSA-N
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Description

N~4~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with a chlorophenoxy group and a sulfonamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, biology, and industrial applications.

Preparation Methods

The synthesis of N4-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step involves the reaction of the pyrazole intermediate with chlorophenol derivatives, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Sulfonamide formation:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N~4~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include polar solvents like DMF or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N4-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. For example, it may inhibit the activity of succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain . This inhibition can disrupt the energy production in fungal cells, leading to their death. The compound may also increase the membrane permeability of fungal cells, further enhancing its antifungal activity .

Comparison with Similar Compounds

N~4~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:

The uniqueness of N4-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-[(3-chlorophenoxy)methyl]pyrazol-4-yl]-1,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O3S/c1-11-15(8-17-20(11)2)25(22,23)19-13-7-18-21(9-13)10-24-14-5-3-4-12(16)6-14/h3-9,19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCUAIGCOAIYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)NC2=CN(N=C2)COC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
N~4~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
N~4~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
N~4~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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